Cas no 1185306-63-1 (3-Bromo-6-(methylamino-d3)-pyridine)

3-Bromo-6-(methylamino-d3)-pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-(methylamino-d3)-pyridine
- 1185306-63-1
- 5-bromo-N-(methyl-d3)pyridin-2-amine
- AKOS015944264
- F92440
-
- インチ: 1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)/i1D3
- InChIKey: KHPPOPZLVCZUPV-FIBGUPNXSA-N
- ほほえんだ: N(C1N=CC(Br)=CC=1)C([2H])([2H])[2H]
計算された属性
- せいみつぶんしりょう: 188.99809g/mol
- どういたいしつりょう: 188.99809g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 87.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 24.9Ų
3-Bromo-6-(methylamino-d3)-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B890107-5mg |
3-Bromo-6-(methylamino-d3)-pyridine |
1185306-63-1 | 95% | 5mg |
¥1,860.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B890107-25mg |
3-Bromo-6-(methylamino-d3)-pyridine |
1185306-63-1 | 95% | 25mg |
¥6,180.00 | 2022-09-02 |
3-Bromo-6-(methylamino-d3)-pyridine 関連文献
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
5. Book reviews
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-Bromo-6-(methylamino-d3)-pyridineに関する追加情報
Introduction to 3-Bromo-6-(methylamino-d3)-pyridine (CAS No. 1185306-63-1)
3-Bromo-6-(methylamino-d3)-pyridine, a compound with the CAS number 1185306-63-1, is a unique and versatile molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its bromine substituent at the 3-position and a deuterated methylamino group at the 6-position, which endows it with distinct chemical and biological properties. In this article, we will delve into the structure, synthesis, applications, and recent research advancements of 3-Bromo-6-(methylamino-d3)-pyridine.
The molecular structure of 3-Bromo-6-(methylamino-d3)-pyridine is particularly noteworthy due to its deuterated methylamino group. Deuteration, or the substitution of hydrogen atoms with deuterium (D), can significantly alter the physical and chemical properties of a molecule. In this case, the deuterated methylamino group can enhance the metabolic stability and pharmacokinetic properties of the compound, making it a valuable candidate for drug development.
The synthesis of 3-Bromo-6-(methylamino-d3)-pyridine typically involves several steps. One common approach is to start with a pyridine derivative and introduce the bromine substituent at the 3-position through an electrophilic aromatic substitution reaction. Subsequently, the 6-position can be functionalized with a deuterated methylamine group using various methodologies, such as nucleophilic substitution or reductive amination. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for preparing this compound, which has facilitated its broader application in research and development.
In terms of applications, 3-Bromo-6-(methylamino-d3)-pyridine has shown promise in several areas of medicinal chemistry. One notable application is its use as a building block for the synthesis of more complex molecules with therapeutic potential. For instance, pyridine derivatives are often incorporated into drug candidates due to their favorable pharmacological properties, such as high lipophilicity and ability to form hydrogen bonds. The presence of a bromine substituent can also facilitate further functionalization through cross-coupling reactions, allowing for the creation of diverse chemical libraries.
Recent research has highlighted the potential of 3-Bromo-6-(methylamino-d3)-pyridine in targeting specific biological pathways. For example, studies have shown that this compound can modulate certain enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders. The deuterated methylamino group has been found to enhance the stability and bioavailability of the molecule, which can improve its therapeutic efficacy. Additionally, computational modeling and in vitro assays have provided insights into the binding interactions of 3-Bromo-6-(methylamino-d3)-pyridine with target proteins, further supporting its potential as a lead compound for drug discovery.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While specific clinical data on 3-Bromo-6-(methylamino-d3)-pyridine may not be widely available yet, preclinical studies have demonstrated its promising pharmacological profile. These studies have shown that the compound exhibits favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity. Furthermore, preliminary results from animal models have indicated that 3-Bromo-6-(methylamino-d3)-pyridine can effectively inhibit tumor growth and reduce inflammation, suggesting its potential as a therapeutic agent.
In conclusion, 3-Bromo-6-(methylamino-d3)-pyridine (CAS No. 1185306-63-1) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure, enhanced stability due to deuteration, and favorable pharmacological properties make it an attractive candidate for further development. Ongoing research continues to uncover new applications and optimize its use in various therapeutic contexts. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing drug discovery and improving patient outcomes.
1185306-63-1 (3-Bromo-6-(methylamino-d3)-pyridine) 関連製品
- 1804105-60-9(Methyl 2-(2-chloropropanoyl)-5-cyanobenzoate)
- 946266-50-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide)
- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)
- 2751610-32-7(2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)
- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)
- 937012-11-8(1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)
- 1208685-24-8(2-(ethylamino)methylbenzonitrile hydrochloride)
- 1326812-49-0(4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 101259-87-4(2-Pyridinamine, N-decyl-)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)



